molecular formula C6H7ClN2 B1142981 (6-Chloropyridin-2-yl)methanamine CAS No. 188637-75-4

(6-Chloropyridin-2-yl)methanamine

Cat. No. B1142981
CAS RN: 188637-75-4
M. Wt: 142.588
InChI Key:
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Description

(6-Chloropyridin-2-yl)methanamine, commonly known as 6-chloro-2-pyridinamine, is an organic compound belonging to the pyridine family. It is a white, crystalline solid with a molecular weight of 176.58 g/mol and a melting point of 95-97 °C. 6-chloro-2-pyridinamine is a versatile molecule with a wide range of applications, from laboratory experiments to pharmaceuticals. In

Scientific Research Applications

Pharmaceutical Intermediates

“(6-Chloropyridin-2-yl)methanamine” is an important pharmaceutical intermediate . It can be used in the synthesis of various pharmaceutical compounds. The specific applications would depend on the pharmaceutical compound being synthesized.

Synthesis of Aromatic Ketones

A study has shown that pyridin-2-yl-methanes, such as “(6-Chloropyridin-2-yl)methanamine”, can be oxidized to form pyridin-2-yl-methanones . This process is catalyzed by copper and occurs under mild conditions with water . Pyridin-2-yl-methanones are important motifs in pharmaceutical chemistry.

Transition Metal Catalysis

The same study also indicates that “(6-Chloropyridin-2-yl)methanamine” can be used in transition metal catalysis . In this context, the compound can participate in copper-catalyzed reactions .

Mechanism Studies

“(6-Chloropyridin-2-yl)methanamine” can be used in mechanism studies, particularly those involving water-involving oxidation reactions . These studies can provide new insights into the behavior of these types of reactions.

Synthesis of Substituted Benzene Compounds

Pyridin-2-yl-methanes, including “(6-Chloropyridin-2-yl)methanamine”, can react well with aromatic rings such as substituted benzene to produce corresponding products . This makes it useful in the synthesis of various substituted benzene compounds.

Synthesis of Thiophene, Thiazole, Pyridine, and Triazine Compounds

Similarly, “(6-Chloropyridin-2-yl)methanamine” can also react with thiophene, thiazole, pyridine, and triazine to produce corresponding products . This expands its utility in the synthesis of a wide range of compounds.

properties

IUPAC Name

(6-chloropyridin-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2/c7-6-3-1-2-5(4-8)9-6/h1-3H,4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYXAPCZSRSQZHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Cl)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Chloropyridin-2-yl)methanamine

CAS RN

188637-75-4
Record name (6-chloropyridin-2-yl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A 3.3 g portion of Raney nickel was suspended in 30 ml of ethanol, and the suspension was mixed with 1.42 g of 2-cyano-6-chloropyridine and 10 ml of 28% aqueous ammonia and stirred at room temperature for 4 hours in a stream of hydrogen. The reaction mixture was filtered through celite and the filtrate was concentrated to obtain 1.38 g of the title compound as a mixture.
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Synthesis routes and methods II

Procedure details

A 1M solution of lithium aluminium hydride in THF (2.88 ml, 2.88 mmol) was added dropwise to a solution of 6-chloro-2-cyanopyridine (532 mg, 3.84 mmol) in THF (10 ml) at −5° C. under an atmosphere of nitrogen. The mixture was stirred at −5° C. for two hours and the reaction quenched by careful, sequential addition of water (0.1 ml), 15% aqueous sodium hydroxide solution (0.1 ml) and then water (0.3 ml). The mixture was stirred for one hour at 0° C., the insolubles removed by filtration and the filter pad washed thoroughly with methanol. The resulting solution was evaporated and the residue purified by column chromatography on silica gel eluting with DCM/methanol/ammonia (95:5:0 increasing in polarity to 90:10:1) to give the title compound. (215 mg, 40%) as an oil. NMR (DMSO): 2.10 (br s, 2H), 3.75 (s, 2H), 7.30 (d, 1H), 7.55 (d, 1H), 7.80 (t, 1H).
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